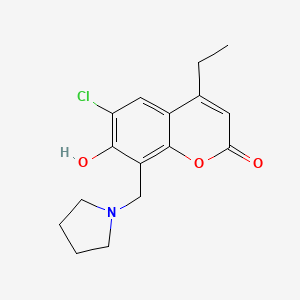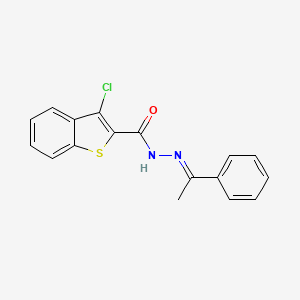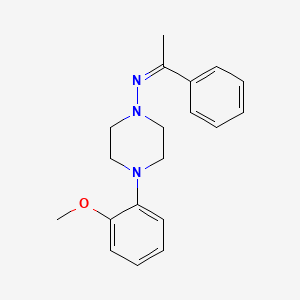![molecular formula C17H17FN2O3S B5910504 N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in cancer treatment. It belongs to the class of drugs known as protein kinase inhibitors, which target specific proteins involved in cancer cell growth and proliferation.
Mécanisme D'action
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide works by inhibiting the activity of specific proteins known as Bruton's tyrosine kinase (BTK) and interleukin-2 inducible T-cell kinase (ITK). These proteins play a crucial role in the growth and survival of cancer cells. By inhibiting their activity, N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide can prevent the proliferation of cancer cells and induce their death.
Biochemical and Physiological Effects:
Studies have shown that N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth and proliferation of cancer cells, as well as reduce the expression of certain proteins involved in cancer cell survival. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide has been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide is its specificity for BTK and ITK, which makes it a promising candidate for cancer treatment. However, its effectiveness may vary depending on the type of cancer being treated. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide may have limited efficacy in patients who have developed resistance to other cancer treatments.
Orientations Futures
There are several future directions for research on N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide. One potential area of investigation is its use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective inhibitors of BTK and ITK. Additionally, further studies are needed to determine the optimal dosage and treatment duration of N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide for different types of cancer.
Méthodes De Synthèse
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including 4-fluoroaniline, morpholine, and benzenesulfonyl chloride. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide has been the subject of several scientific studies, which have investigated its potential as a cancer treatment. These studies have focused on its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Propriétés
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-8-6-14(7-9-15)17(20-10-12-23-13-11-20)19-24(21,22)16-4-2-1-3-5-16/h1-9H,10-13H2/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHAIPQQRGXPLX-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[(4-fluorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)
![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)
![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)


![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)


![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)
